molecular formula C16H10ClF3N2 B12561622 2-[5-(3-Chlorophenyl)-2-(trifluoromethyl)-1H-pyrrol-3-yl]pyridine CAS No. 194144-53-1

2-[5-(3-Chlorophenyl)-2-(trifluoromethyl)-1H-pyrrol-3-yl]pyridine

Cat. No.: B12561622
CAS No.: 194144-53-1
M. Wt: 322.71 g/mol
InChI Key: GFNXYWZHOKRCNJ-UHFFFAOYSA-N
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Description

2-[5-(3-Chlorophenyl)-2-(trifluoromethyl)-1H-pyrrol-3-yl]pyridine is a complex organic compound that features a pyridine ring fused with a pyrrole ring, substituted with a 3-chlorophenyl and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3-Chlorophenyl)-2-(trifluoromethyl)-1H-pyrrol-3-yl]pyridine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Substitution Reactions:

    Coupling Reactions: The final step involves coupling the pyrrole ring with the pyridine ring, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[5-(3-Chlorophenyl)-2-(trifluoromethyl)-1H-pyrrol-3-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-[5-(3-Chlorophenyl)-2-(trifluoromethyl)-1H-pyrrol-3-yl]pyridine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 2-[5-(3-Chlorophenyl)-2-(trifluoromethyl)-1H-pyrrol-3-yl]pyridine involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation.

    Pathways Involved: It can modulate signaling pathways such as the MAPK/ERK pathway, leading to apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 3-Chloro-2-(trifluoromethyl)pyridine
  • 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine

Uniqueness

2-[5-(3-Chlorophenyl)-2-(trifluoromethyl)-1H-pyrrol-3-yl]pyridine is unique due to its combination of a pyridine and pyrrole ring with specific substitutions, which imparts distinct electronic and steric properties. This makes it particularly valuable in medicinal chemistry for designing selective inhibitors and in materials science for developing advanced organic materials.

Properties

CAS No.

194144-53-1

Molecular Formula

C16H10ClF3N2

Molecular Weight

322.71 g/mol

IUPAC Name

2-[5-(3-chlorophenyl)-2-(trifluoromethyl)-1H-pyrrol-3-yl]pyridine

InChI

InChI=1S/C16H10ClF3N2/c17-11-5-3-4-10(8-11)14-9-12(13-6-1-2-7-21-13)15(22-14)16(18,19)20/h1-9,22H

InChI Key

GFNXYWZHOKRCNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=C(NC(=C2)C3=CC(=CC=C3)Cl)C(F)(F)F

Origin of Product

United States

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